Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)
Brand Name: Vulcanchem
CAS No.: 1076198-89-4
VCID: VC0024022
InChI: InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3
SMILES: COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1
Molecular Formula: C15H20N2O5S
Molecular Weight: 340.394

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

CAS No.: 1076198-89-4

Cat. No.: VC0024022

Molecular Formula: C15H20N2O5S

Molecular Weight: 340.394

* For research use only. Not for human or veterinary use.

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) - 1076198-89-4

Specification

CAS No. 1076198-89-4
Molecular Formula C15H20N2O5S
Molecular Weight 340.394
IUPAC Name methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate
Standard InChI InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3
Standard InChI Key GATCNPMBKDSDPK-UHFFFAOYSA-N
SMILES COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1

Introduction

Chemical Identity and Structure

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is characterized by a complex molecular structure combining heterocyclic, sulfonamide, and ester functional groups. Its structural properties are summarized in the following table:

PropertyValue
IUPAC NameMethyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate
Molecular FormulaC15H20N2O5S
Molecular Weight340.39 g/mol
CAS Number1076198-89-4
InChIInChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3
InChI KeyGATCNPMBKDSDPK-UHFFFAOYSA-N
Canonical SMILESCOC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1

Structural Components

The compound features three primary structural elements that contribute to its chemical behavior and biological activity:

  • Benzoxazole ring system: A heterocyclic structure containing both oxygen and nitrogen atoms

  • Methanesulfonamide group: A sulfonamide functional group attached to a methylene linker

  • Methyl hexanoate chain: An ester-terminated six-carbon aliphatic chain

This distinctive chemical architecture contributes to the compound's potential to interact with various biological targets and its utility in pharmaceutical synthesis.

Synthetic Pathways

General Synthesis Methods

The synthesis of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) typically involves the reaction of benzoxazole derivatives with methanesulfonamide and 6-methyl-hexanoic acid. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Reaction Conditions

The synthesis generally requires controlled conditions including:

  • Appropriate solvent systems

  • Careful temperature regulation

  • Catalysts to promote the formation of sulfonamide bonds

  • Protection and deprotection strategies for functional groups

The specific parameters would be optimized to maximize yield and purity of the final product.

Chemical Reactivity

Characteristic Reactions

Based on its structure, Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) can undergo various chemical transformations:

  • Oxidation reactions: The compound can be oxidized under specific conditions to form sulfoxides or sulfones

  • Reduction reactions: Reduction processes can convert the sulfonamide group to amines

  • Substitution reactions: Nucleophilic substitution can occur at the benzoxazole ring or the sulfonamide group

Reagents and Conditions

Different reagents can facilitate specific transformations of the compound:

Reaction TypeCommon ReagentsExpected Products
OxidationHydrogen peroxide, peracidsSulfoxides, sulfones
ReductionLiAlH₄, NaBH₄Amines, alcohols
SubstitutionAmines, thiolsSubstituted derivatives

These reaction profiles provide insight into the compound's chemical versatility and potential for modification to create derivatives with enhanced properties.

Biological Activity

Antimicrobial Properties

The benzoxazole scaffold is known for its antimicrobial properties, and derivatives similar to Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) have demonstrated activity against various bacteria. Studies on related compounds have shown particularly promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Structure-Activity Relationships

Research on benzoxazole derivatives has revealed important structure-activity relationships that may be relevant to understanding the biological properties of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate):

Structural ModificationEffect on Antimicrobial ActivityMIC Values (mg/mL)
Unsubstituted benzoxazoleModerate activity6.67
Methyl-substituted benzoxazoleSlightly reduced activity6.72
Chloro-substituted benzoxazoleEnhanced activity6.63

These data suggest that electronic and steric factors in the benzoxazole ring system significantly influence biological activity.

Research Applications

Chemical Research

In chemical research, Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) serves several important functions:

  • Reference standard for analytical chemistry

  • Model compound for studying sulfonamide chemistry

  • Reagent in organic synthesis procedures

Pharmaceutical Applications

The compound has significant potential in pharmaceutical development:

  • Intermediate in the synthesis of Zonisamide-N-(6-hexanoic acid)

  • Potential scaffold for developing novel antimicrobial agents

  • Starting material for the synthesis of biologically active compounds

Biological Studies

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) may be used in various biological investigations:

  • Enzyme inhibition studies

  • Protein binding analysis

  • Structure-activity relationship investigations

Mechanism of Action

The potential biological activity of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) likely involves interactions with specific molecular targets. Based on studies of related compounds, these mechanisms may include:

  • Inhibition of enzyme activity through binding to active or allosteric sites

  • Interference with bacterial cell wall synthesis

  • Modulation of specific receptor-mediated pathways

The sulfonamide group, known for its importance in many pharmaceutical agents, likely contributes significantly to the compound's biological interactions and potential therapeutic properties.

Comparative Analysis

Related Compounds

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) shares structural similarities with several classes of compounds:

  • Benzoxazole derivatives: Common structural backbone with diverse biological activities

  • Sulfonamides: Well-established pharmaceutical agents with antimicrobial properties

  • Methyl esters of hexanoic acid: Compounds with potential for further derivatization

Distinctive Features

What distinguishes Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) from similar compounds is its unique combination of functional groups:

  • The benzoxazole ring provides a rigid, heterocyclic scaffold

  • The sulfonamide group offers hydrogen bonding capabilities

  • The methyl hexanoate chain introduces flexibility and potential for further modification

Future Research Directions

Several promising avenues for future research on Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) include:

  • Optimization of synthetic methods to improve yield and purity

  • Development of structure-activity relationships to guide the design of more potent derivatives

  • Exploration of additional biological activities beyond antimicrobial properties

  • Investigation of potential applications in medicinal chemistry and drug development

  • Studies on the mechanism of action at the molecular level

Such research could significantly expand our understanding of this compound and its potential applications in various scientific and therapeutic contexts.

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